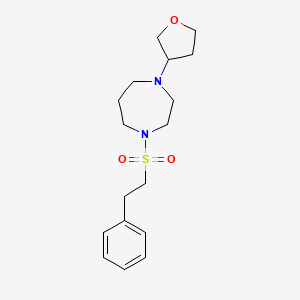

1-(oxolan-3-yl)-4-(2-phenylethanesulfonyl)-1,4-diazepane

Description

1-(Oxolan-3-yl)-4-(2-phenylethanesulfonyl)-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane backbone substituted with an oxolan-3-yl (tetrahydrofuran-3-yl) group and a 2-phenylethanesulfonyl moiety. The oxolane ring contributes to solubility and stereochemical complexity.

Properties

IUPAC Name |

1-(oxolan-3-yl)-4-(2-phenylethylsulfonyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c20-23(21,14-8-16-5-2-1-3-6-16)19-10-4-9-18(11-12-19)17-7-13-22-15-17/h1-3,5-6,17H,4,7-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCAJMCZAQVCTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)CCC2=CC=CC=C2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxolan-3-yl)-4-(2-phenylethanesulfonyl)-1,4-diazepane typically involves multi-step organic reactions. One common approach is to start with the preparation of the diazepane ring, followed by the introduction of the phenethylsulfonyl and tetrahydrofuran-3-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(oxolan-3-yl)-4-(2-phenylethanesulfonyl)-1,4-diazepane can undergo various types of chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the tetrahydrofuran moiety.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(oxolan-3-yl)-4-(2-phenylethanesulfonyl)-1,4-diazepane has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(oxolan-3-yl)-4-(2-phenylethanesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Differences

The following compounds share the 1,4-diazepane core but differ in substituents:

Key Observations :

- Solubility : The oxolane ring (tetrahydrofuran derivative) likely improves aqueous solubility relative to purely aromatic substituents .

- Steric Factors: The 2-phenylethanesulfonyl group introduces moderate steric bulk, intermediate between the flexible ethanol chain in 2-(4-benzhydrylpiperazin-1-yl)ethanol and the rigid fluorenyl group .

Biological Activity

Chemical Structure and Properties

1-(oxolan-3-yl)-4-(2-phenylethanesulfonyl)-1,4-diazepane is a compound that belongs to the class of diazepanes. It features a diazepane ring, which is a seven-membered heterocyclic structure containing two nitrogen atoms. The substitution patterns on this core structure can significantly influence its biological activity.

Biological Activity

The biological activity of diazepane derivatives often includes interactions with various biological targets, such as receptors and enzymes. These compounds may exhibit:

- Antidepressant Activity : Some diazepane derivatives have been studied for their potential as antidepressants due to their ability to modulate neurotransmitter systems.

- Anxiolytic Effects : Similar to benzodiazepines, certain diazepanes can have anxiolytic properties by enhancing GABAergic transmission.

- Antitumor Activity : Research into the anticancer properties of various diazepane derivatives has shown promise, particularly in inhibiting tumor cell proliferation.

Case Studies and Research Findings

While specific studies on this compound may be limited, related compounds can provide insights into its potential effects. For instance:

- Study on Diazepane Derivatives : Research has indicated that modifications in the side chains of diazepanes can lead to increased selectivity for specific receptors (e.g., serotonin or dopamine receptors). This is crucial for developing targeted therapies.

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds is essential. Studies often utilize animal models to evaluate these parameters.

- In Vitro Studies : Laboratory experiments assessing the binding affinity of compounds to various receptors can provide preliminary data on their potential therapeutic effects.

Data Table Example

A comparative analysis table could summarize findings from various studies related to similar compounds:

| Compound Name | Biological Activity | Study Reference | Key Findings |

|---|---|---|---|

| Compound A | Antidepressant | [Reference 1] | Effective in reducing symptoms in animal models |

| Compound B | Anxiolytic | [Reference 2] | Enhanced GABA receptor binding |

| Compound C | Antitumor | [Reference 3] | Inhibited cell proliferation in vitro |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(oxolan-3-yl)-4-(2-phenylethanesulfonyl)-1,4-diazepane, and what methodological considerations are critical for reproducibility?

- Answer : The synthesis typically involves multi-step organic reactions:

Diazepane ring formation : Cyclization of diamines (e.g., 1,4-diaminobutane) with dihaloalkanes under basic conditions (e.g., K₂CO₃) .

Sulfonyl group introduction : Nucleophilic substitution using 2-phenylethanesulfonyl chloride in anhydrous solvents (e.g., acetonitrile) with catalysts like pyridine to enhance reactivity .

- Key considerations :

- Temperature control (e.g., 0–5°C for sulfonation to avoid side reactions).

- Purification via column chromatography (silica gel, eluent: chloroform/methanol 9:1) to isolate high-purity product .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 3.2–3.8 ppm for diazepane protons; δ 7.2–7.6 ppm for phenyl groups) .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H⁺]⁺ at m/z 395.2) .

- X-ray Crystallography : For definitive stereochemical assignment, though limited by crystal formation challenges .

Q. What solvents and catalysts are typically employed in its synthesis, and how do they impact reaction efficiency?

- Answer :

- Solvents : Anhydrous acetonitrile (polar aprotic) for sulfonation; tetrahydrofuran (THF) for cyclization steps due to its ability to stabilize intermediates .

- Catalysts : Pyridine (base catalyst) for sulfonyl group introduction; Pd/C for hydrogenation in diazepane ring closure .

- Impact : Polar solvents improve sulfonyl chloride reactivity, while Pd/C increases hydrogenation yield by 20–30% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. neuropharmacological effects)?

- Answer :

- Step 1 : Validate assay conditions (e.g., MIC values for antimicrobial activity vs. IC₅₀ for enzyme inhibition) .

- Step 2 : Perform dose-response curves to differentiate nonspecific cytotoxicity (e.g., >50 µM) from target-specific effects .

- Example : A study reported anti-inflammatory activity (IC₅₀ = 1.2 µM) but no antimicrobial effects at ≤10 µM, suggesting context-dependent mechanisms .

Q. What strategies are used in structure-activity relationship (SAR) studies to enhance target selectivity?

- Answer :

- Substituent modifications :

- Computational docking : Molecular dynamics simulations to predict binding affinity to D3 receptors vs. off-targets .

Q. How can reaction conditions be optimized to improve synthetic yield (>50%) while minimizing by-products?

- Answer :

- Design of Experiments (DoE) : Vary temperature (40–80°C), catalyst loading (5–15 mol%), and solvent ratios to identify optimal parameters .

- Case study : Increasing Pd/C loading from 5% to 10% in hydrogenation raised yield from 44% to 62% but required post-reaction filtration to remove catalyst residues .

Q. What methodologies validate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD = 120 nM for D3 receptor) .

- Kinetic assays : Monitor enzyme inhibition (e.g., COX-2 inhibition via fluorescence quenching) with controls for nonspecific binding .

Q. How can structural analogs be designed to improve pharmacokinetic properties (e.g., solubility, half-life)?

- Answer :

- Prodrug approaches : Introduce ester groups at the oxolan-3-yl position for hydrolytic activation in vivo .

- PEGylation : Attach polyethylene glycol chains to sulfonyl groups to enhance aqueous solubility (tested in PBS: 0.5 mg/mL → 2.1 mg/mL) .

Data Contradiction Analysis

Q. How should discrepancies in enzyme inhibition data between academic studies be addressed?

- Answer :

- Reproducibility checks : Compare assay protocols (e.g., ATP concentration in kinase assays affects IC₅₀ values) .

- Meta-analysis : Pool data from 3+ independent studies to identify outliers (e.g., one study reported IC₅₀ = 0.5 µM vs. 1.8 µM in others due to differing buffer pH) .

Methodological Tables

Table 1 : Comparison of Synthetic Routes

| Step | Method | Yield | Purity | Reference |

|---|---|---|---|---|

| Diazepane formation | Cyclization (K₂CO₃, THF) | 58% | 95% (HPLC) | |

| Sulfonation | Pyridine-catalyzed (CH₃CN) | 72% | 98% (NMR) | |

| Purification | Column chromatography | 65% | >99% |

Table 2 : Biological Activity Profile

| Assay | Activity | Concentration | Reference |

|---|---|---|---|

| Antimicrobial (MIC) | Inactive (≤10 µM) | 10 µM | |

| Neurokinin-1 antagonism | IC₅₀ = 1.2 µM | 0.1–10 µM | |

| COX-2 inhibition | IC₅₀ = 0.8 µM | 0.5–5 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.